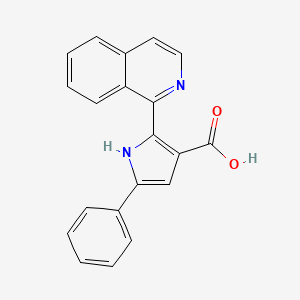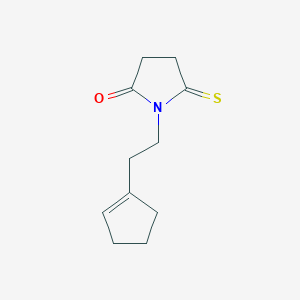
1-Hexanone, 1-(1H-pyrrol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-pyrrol-3-yl)hexan-1-one is a chemical compound that features a pyrrole ring attached to a hexanone chain. Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its biological activity and presence in various natural products. The combination of the pyrrole ring with a hexanone chain makes this compound interesting for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(1H-pyrrol-3-yl)hexan-1-one can be achieved through several synthetic routes. One common method involves the condensation of a pyrrole derivative with a hexanone precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(1H-pyrrol-3-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-pyrrol-3-yl)hexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activity, 1-(1H-pyrrol-3-yl)hexan-1-one is explored for drug development. Its derivatives may serve as lead compounds for new medications.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1H-pyrrol-3-yl)hexan-1-one involves its interaction with molecular targets in biological systems. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(1H-pyrrol-3-yl)hexan-1-one can be compared with other pyrrole derivatives such as:
1-(1H-pyrrol-3-yl)ethan-1-one: This compound has a shorter alkyl chain, which may affect its reactivity and biological activity.
1-(1H-pyrrol-3-yl)butan-1-one: With a four-carbon chain, this compound serves as an intermediate between the ethanone and hexanone derivatives.
1-(1H-pyrrol-3-yl)pentan-1-one: This compound has a five-carbon chain, making it structurally similar but with potentially different properties.
The uniqueness of 1-(1H-pyrrol-3-yl)hexan-1-one lies in its specific chain length and the resulting chemical and biological properties. Its structure allows for unique interactions and applications compared to its shorter or longer chain analogs.
Properties
CAS No. |
111469-05-7 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(1H-pyrrol-3-yl)hexan-1-one |
InChI |
InChI=1S/C10H15NO/c1-2-3-4-5-10(12)9-6-7-11-8-9/h6-8,11H,2-5H2,1H3 |
InChI Key |
RMKRBZVVYARARO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CNC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


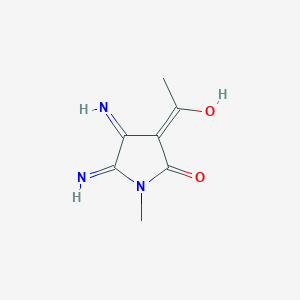
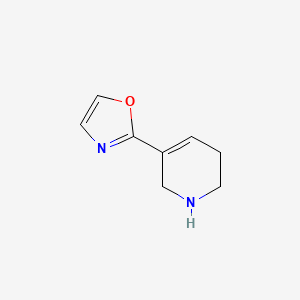
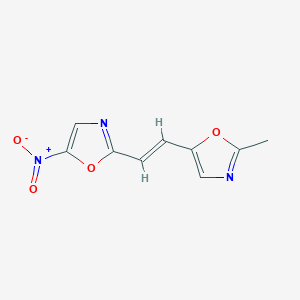
![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)

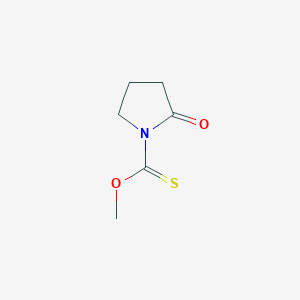
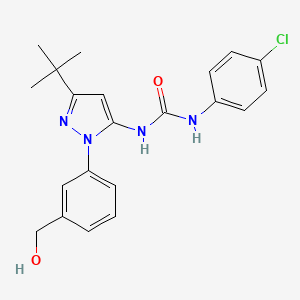
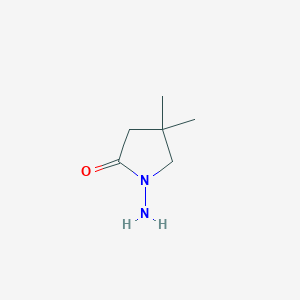
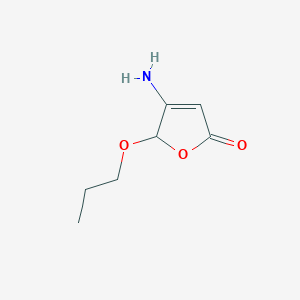
![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)
